

Interpreting conflicting results from MBX2982 clinical trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MBX2982

Cat. No.: B8071637

[Get Quote](#)

Technical Support Center: MBX-2982 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the clinical trial results of MBX-2982, a GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict in the clinical trial results for MBX-2982?

A1: The primary conflict arises from the disparate outcomes between preclinical models and a Phase 2a clinical trial in patients with Type 1 Diabetes (T1D). Preclinical studies suggested that as a GPR119 agonist, MBX-2982 would enhance glucagon secretion in response to hypoglycemia. However, the clinical trial (NCT04432090) in T1D patients demonstrated that MBX-2982 did not improve the glucagon counterregulatory response to insulin-induced hypoglycemia when compared to placebo.^{[1][2]} This finding was unexpected given the compound's mechanism of action.

Q2: How was target engagement of MBX-2982 confirmed in the T1D clinical trial despite the negative primary outcome?

A2: Target engagement was confirmed through a mixed-meal tolerance test (MMTT). In the same T1D patient cohort, treatment with MBX-2982 resulted in a 17% increase in the glucagon-like peptide-1 (GLP-1) response compared to placebo.[1] Since GPR119 is expressed on intestinal L-cells that secrete GLP-1, this statistically significant increase in GLP-1 demonstrated that MBX-2982 was successfully activating its target receptor.[3]

Q3: What were the outcomes of earlier clinical trials of MBX-2982 in patients with Type 2 Diabetes (T2D)?

A3: Earlier Phase 1 and a 28-day Phase 2 study in participants with T2D showed promising results. These trials indicated that MBX-2982 was generally safe and efficacious, leading to increased glucose-dependent insulin secretion, enhanced secretion of GLP-1 and GIP, and a reduction in hyperglycemia.[4] These initial positive results in a T2D population contrast with the findings of the later T1D trial focused on hypoglycemia.

Q4: What could explain the discrepancy between the preclinical and clinical findings regarding glucagon counter-regulation?

A4: Several factors could contribute to this discrepancy:

- **Species Differences:** The signaling pathways and physiological responses to GPR119 activation may differ between the preclinical animal models (rodents) and humans.
- **Disease State:** The pathophysiology of T1D, characterized by autoimmune destruction of beta cells and dysregulated glucagon secretion, may alter the response to GPR119 agonism compared to healthy or T2D subjects.
- **Receptor Function in Alpha Cells:** While GPR119 is expressed on pancreatic alpha cells, its functional role in humans during hypoglycemia might be more complex than initially understood or could be overshadowed by other regulatory mechanisms.[5][6]
- **Off-Target Effects:** Although MBX-2982 is described as a selective GPR119 agonist, the possibility of unknown off-target effects influencing the results cannot be entirely ruled out.

Q5: Was MBX-2982 effective in preventing hypoglycemia in the T1D trial?

A5: No, the trial data showed no significant difference in the incidence of hypoglycemia between the MBX-2982 and placebo treatment groups. The mean percentage of time spent in hypoglycemia (e.g., <54 mg/dL and <70 mg/dL) as measured by continuous glucose monitoring was similar for both groups.

Data Presentation

Table 1: Glucagon Response to Hypoglycemia in T1D Patients (NCT04432090)

Parameter	MBX-2982 (Mean ± SD)	Placebo (Mean ± SD)	P-value
Maximum Glucagon (pg/mL)	19.9 ± 12.6	22.5 ± 16.8	0.28
Glucagon AUC during Hypoglycemia (pg·min/mL)	347.3 ± 212.0	391.8 ± 288.3	0.30
Incremental AUC for Glucagon (pg·min/mL)	117.7 ± 118.8	172.9 ± 198.3	0.19

Data from a phase 2a, double-masked, crossover trial in 18 participants with T1D receiving 600 mg of MBX-2982 or placebo daily for 14 days.[\[1\]](#)

Table 2: Hormonal Responses during Mixed-Meal Tolerance Test in T1D Patients

Parameter	MBX-2982 vs. Placebo	Finding
GLP-1	17% Higher	Demonstrates successful GPR119 target engagement in intestinal L-cells. [1]

Experimental Protocols

1. Hyperinsulinemic-Euglycemic-Hypoglycemic Clamp

This procedure was central to assessing the counterregulatory hormone response to controlled hypoglycemia in the T1D clinical trial.[\[2\]](#)

- Objective: To measure hormonal responses (especially glucagon) to a standardized level of hypoglycemia.
- Procedure:
 - Preparation: Participants are admitted after an overnight fast. Two intravenous (IV) catheters are inserted, one for infusion and one for blood sampling from a "heated hand" to obtain arterialized venous blood.
 - Euglycemic Phase: A continuous infusion of insulin is started to suppress endogenous insulin and glucose production. A variable infusion of 20% dextrose is used to maintain euglycemia (a normal blood glucose level, typically around 90 mg/dL).
 - Hypoglycemic Phase: After a period of stable euglycemia, the dextrose infusion is reduced to allow blood glucose to fall to a prespecified hypoglycemic target (e.g., ~60 mg/dL). The dextrose infusion is then adjusted to maintain this level.
 - Sampling: Blood samples are collected at regular intervals throughout all phases to measure plasma glucose, glucagon, epinephrine, norepinephrine, and other counterregulatory hormones.
 - Washout: In the crossover design, a washout period of at least two weeks separates the two treatment periods (MBX-2982 and placebo).[\[1\]](#)

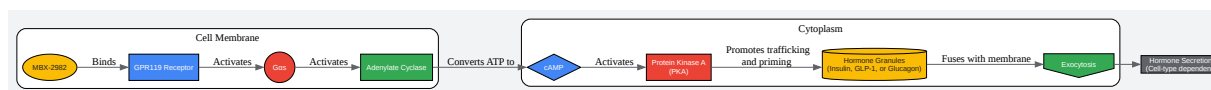
2. Mixed-Meal Tolerance Test (MMTT)

The MMTT was used to assess the incretin response and confirm target engagement.[\[1\]](#)[\[7\]](#)

- Objective: To measure GLP-1 and GIP secretion in response to a physiological stimulus.
- Procedure:
 - Preparation: The test is performed after an overnight fast. A baseline blood sample is drawn.

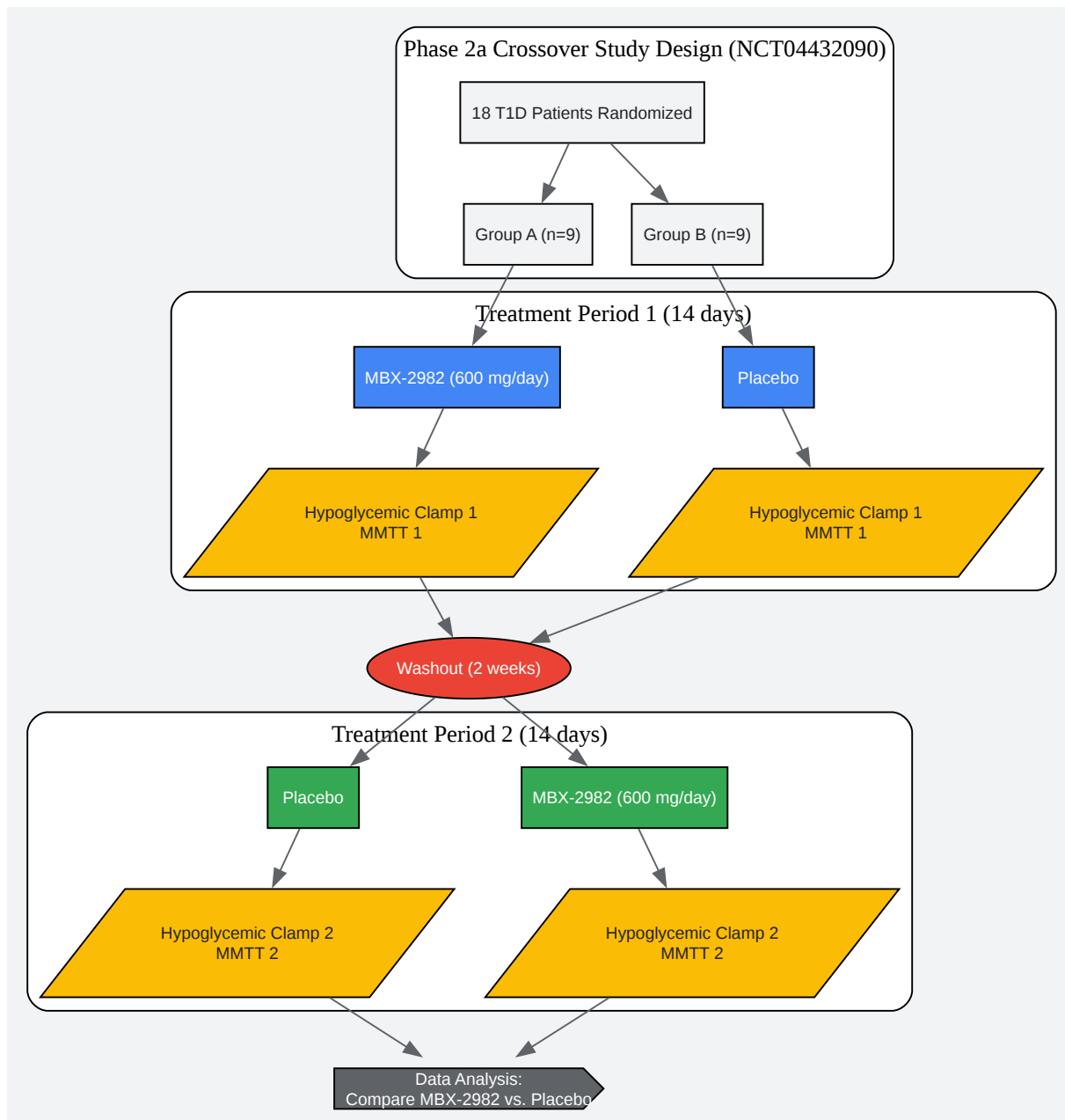
- Meal Ingestion: The participant consumes a standardized liquid meal (e.g., Boost® or Ensure®) containing a fixed amount of carbohydrates, proteins, and fats within a short timeframe (e.g., 5-10 minutes).
- Sampling: Blood samples are drawn at specific time points (e.g., 0, 30, 60, 90, 120 minutes) after meal ingestion.
- Analysis: The samples are analyzed for GLP-1, GIP, insulin, C-peptide, and glucose to determine the postprandial hormonal response.

Mandatory Visualizations



[Click to download full resolution via product page](#)

GPR119 receptor signaling pathway.



[Click to download full resolution via product page](#)

Workflow of the crossover clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. prosciento.com [prosciento.com]
- To cite this document: BenchChem. [Interpreting conflicting results from MBX2982 clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8071637#interpreting-conflicting-results-from-mbx2982-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com